Cas no 104494-29-3 (4H-1-Benzopyran-4-one,2-[4,5-dihydroxy-2,3-bis(3-methyl-2-buten-1-yl)phenyl]-8-(1,1-dimethyl-2-propen-1-yl)-3,5,7-trihydroxy-)

4H-1-Benzopyran-4-one,2-[4,5-dihydroxy-2,3-bis(3-methyl-2-buten-1-yl)phenyl]-8-(1,1-dimethyl-2-propen-1-yl)-3,5,7-trihydroxy- structure
104494-29-3 structure
Productnaam:4H-1-Benzopyran-4-one,2-[4,5-dihydroxy-2,3-bis(3-methyl-2-buten-1-yl)phenyl]-8-(1,1-dimethyl-2-propen-1-yl)-3,5,7-trihydroxy-
CAS-nummer:104494-29-3
MF:C30H34O7
MW:506.586769580841
CID:142880
PubChem ID:5481967

4H-1-Benzopyran-4-one,2-[4,5-dihydroxy-2,3-bis(3-methyl-2-buten-1-yl)phenyl]-8-(1,1-dimethyl-2-propen-1-yl)-3,5,7-trihydroxy- Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-1-Benzopyran-4-one,2-[4,5-dihydroxy-2,3-bis(3-methyl-2-buten-1-yl)phenyl]-8-(1,1-dimethyl-2-propen-1-yl)-3,5,7-trihydroxy-
    • 2-[4,5-dihydroxy-2,3-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(2-methylbut-3-en-2-yl)chromen-4-one
    • 4H-1-Benzopyran-4-one,2-[4,5-dihydroxy-2,3-bis(3-methyl-2-buten-1-yl)phenyl]-8-(1,1-dimethyl-2...
    • BROUSSOFLAVONOLC
    • 2-(4,5-Dihydroxy-2-(3-methyl-but-2-enyl)-3-((E)-3-methyl-but-2-enyl)-phenyl)-8-(1,1-dimethyl-allyl)-3,5,7-trihydroxy-1-benzopyran-4-one
    • 2-[4,5-Dihydroxy-2-(3-methyl-but-2-enyl)-3-((E)-3-methyl-but-2-enyl)-phenyl]-8-(1,1-dimethyl-allyl)-3,5,7-trihydroxy-1-benzopyran-4-one
    • 2-[6-(1,1-Dimethyl-2-propenyl)-3,4-dihydroxy-2-(3-methyl-2-butenyl)phenyl]-3,5,7-trihydroxy-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
    • DTXSID50146503
    • LMPK12112287
    • 104494-29-3
    • Broussoflavonol C
    • 2-[4,5-dihydroxy-2,3-bis(3-methylbut-2-enyl)phenyl]-8-(1,1-dimethylallyl)-3,5,7-trihydroxy-chromen-4-one
    • Inchi: InChI=1S/C30H34O7/c1-8-30(6,7)24-21(32)14-20(31)23-26(35)27(36)28(37-29(23)24)19-13-22(33)25(34)18(12-10-16(4)5)17(19)11-9-15(2)3/h8-10,13-14,31-34,36H,1,11-12H2,2-7H3
    • InChI-sleutel: HHTKCKAMIUFCSO-UHFFFAOYSA-N
    • LACHT: OC1C(O)=CC(C2=C(O)C(=O)C3C(O)=CC(O)=C(C(C)(C)C=C)C=3O2)=C(C/C=C(/C)\C)C=1C/C=C(/C)\C

Berekende eigenschappen

  • Exacte massa: 506.23052
  • Monoisotopische massa: 506.230453
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 7
  • Complexiteit: 953
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 127
  • XLogP3: 8

Experimentele eigenschappen

  • Dichtheid: 1.273
  • Kookpunt: 710.8°C at 760 mmHg
  • Vlampunt: 231°C
  • Brekindex: 1.636
  • PSA: 127.45
  • LogboekP: 6.46900

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